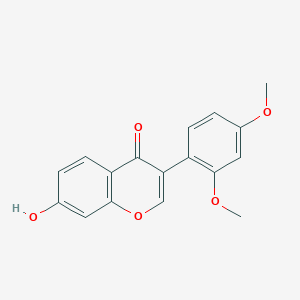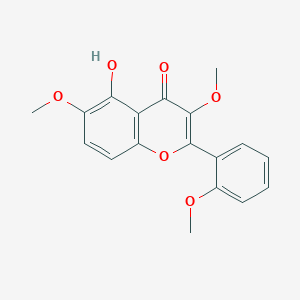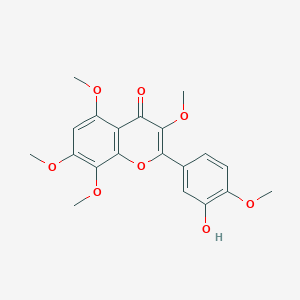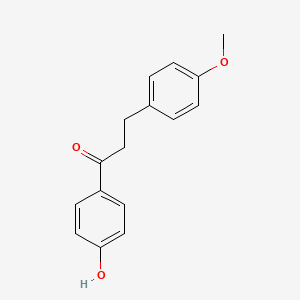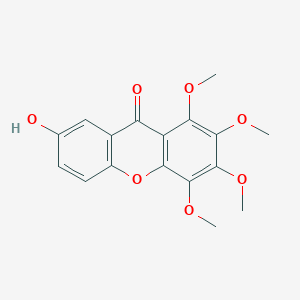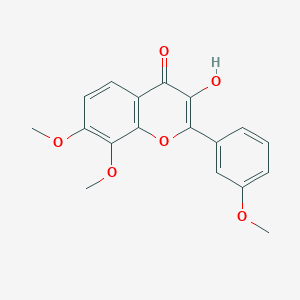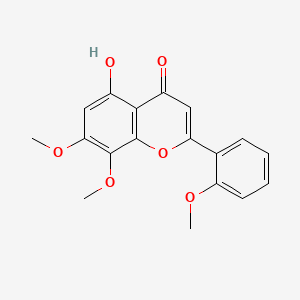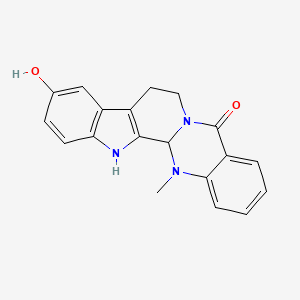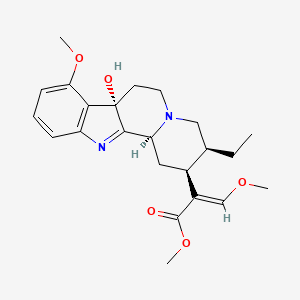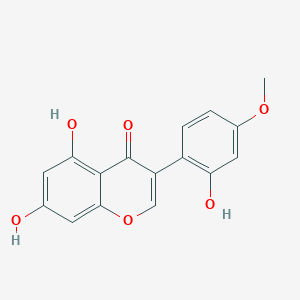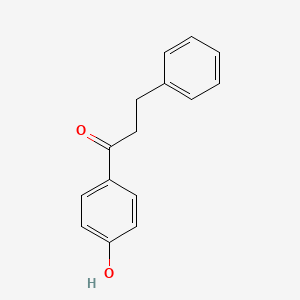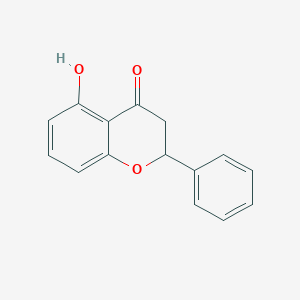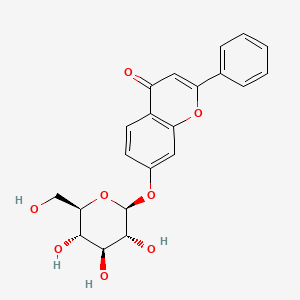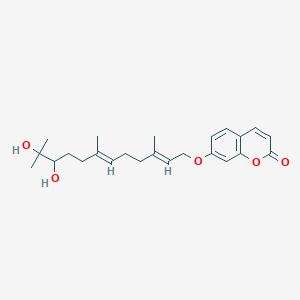
Karatavicinol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Karatavicinol is a natural product found in Ferula sinaica, Apiaceae, and other organisms with data available.
Wissenschaftliche Forschungsanwendungen
Chemical Structure and Properties
Karatavicinol, derived from the resin of the roots of Ferula karatavica, is a coumarin compound with the composition C24H32O5. It is characterized by its melting point (52–53° C) and specific optical rotation. Karatavicinol is an ether of umbelliferone and a sesquiterpene aliphatic triol, with a proposed structural formula (Kir'yalov & Bagirov, 1969).
Medicinal Applications
Karatavicinol has been identified for its potential medicinal applications. Specifically, a variant called karatavicinol A, along with other sesquiterpene coumarins, was isolated from Ferula sinkiangensis resin. These compounds demonstrated in vivo anti-ulcer activity. The structure of karatavicinol A was elucidated through spectroscopic data (Teng, Ma, Li, Ma, & Xu, 2013).
Therapeutic Potential in Traditional Medicine
In ethnobotanical studies, compounds like karatavicinol are often explored for their traditional medicinal uses. Such studies focus on documenting the knowledge of local populations regarding the medicinal properties of native plants, thereby providing a basis for future pharmacological and phytochemical research. This approach is important for identifying potential new drugs and understanding traditional medical practices (Khan, Shinwari, Shah, & Musharaf, 2014).
Scientific Discovery and Development
In a broader context, the discovery and development of compounds like karatavicinol underscore the critical role of scientific research in drug discovery. This process involves a deep understanding of molecular biology and genomic sciences, bridging the gap between basic scientific inquiry and practical medicinal applications (Drews, 2000).
Eigenschaften
CAS-Nummer |
25374-66-7 |
|---|---|
Produktname |
Karatavicinol |
Molekularformel |
C24H32O5 |
Molekulargewicht |
400.51 |
IUPAC-Name |
7-[(2E,6E)-10,11-dihydroxy-3,7,11-trimethyldodeca-2,6-dienoxy]chromen-2-one |
InChI |
InChI=1S/C24H32O5/c1-17(8-12-22(25)24(3,4)27)6-5-7-18(2)14-15-28-20-11-9-19-10-13-23(26)29-21(19)16-20/h6,9-11,13-14,16,22,25,27H,5,7-8,12,15H2,1-4H3/b17-6+,18-14+ |
SMILES |
CC(=CCCC(=CCOC1=CC2=C(C=C1)C=CC(=O)O2)C)CCC(C(C)(C)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



